5-Amino-2-methoxybenzenesulfonic acid

Description

The exact mass of the compound Benzenesulfonic acid, 5-amino-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7546. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZGTFLJFKLVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064376 | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-17-3 | |

| Record name | 5-Amino-2-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6470-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6470-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methoxybenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7XY8YG2WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methoxybenzenesulfonic acid

Abstract

5-Amino-2-methoxybenzenesulfonic acid (CAS No: 6470-17-3) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Possessing three distinct functional groups—an amine, a methoxy ether, and a sulfonic acid—it serves as a versatile building block for the synthesis of more complex molecules, particularly in the dye industry and as a potential intermediate in pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthetic considerations, key applications, and safety protocols. By elucidating the causality behind its reactivity and utility, this document aims to equip researchers with the foundational knowledge required for its effective application in laboratory and industrial settings.

Chemical Identity and Physicochemical Profile

This compound, also known by synonyms such as p-Anisidine-3-sulfonic acid and 6-Methoxymetanilic acid, is uniquely identified by its Chemical Abstracts Service (CAS) number: 6470-17-3 .[1][2] Its structural and physical properties are fundamental to understanding its behavior in chemical reactions.

Chemical Structure and Identifiers

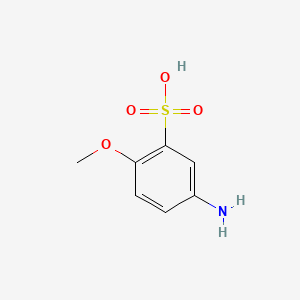

The molecule's structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H). The relative positions of these groups dictate its chemical reactivity and potential applications.

Caption: Chemical structure of this compound.

Key Chemical Identifiers:

-

Molecular Formula: C₇H₉NO₄S[1]

-

InChI Key: JXZGTFLJFKLVAX-UHFFFAOYSA-N[3]

-

Canonical SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)O[3]

Physicochemical Data

Quantitative data provides insight into the compound's physical state, solubility, and stability, which are critical for designing experiments and for storage.

| Property | Value | Source(s) |

| CAS Number | 6470-17-3 | [1][2][3][4] |

| Molecular Weight | 203.22 g/mol | [1][3] |

| Melting Point | 314-318 °C | [4] |

| Appearance | Solid (form varies) | N/A |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Synthesis Considerations

While specific, detailed synthesis procedures for this compound are proprietary or found within patent literature, a general understanding can be derived from established organic chemistry principles. The synthesis of substituted benzenesulfonic acids typically involves multi-step pathways. A plausible retro-synthetic analysis suggests that precursors like p-anisidine (4-methoxyaniline) could be a starting point, followed by a sulfonation reaction.

The challenge in such a synthesis lies in controlling the regioselectivity of the sulfonation. The methoxy group is an ortho-, para-directing activator, while the amino group is also a strong activator. Direct sulfonation of p-anisidine would likely lead to a mixture of products. Therefore, a common strategy involves protecting the highly reactive amino group (e.g., through acetylation) before proceeding with sulfonation, followed by deprotection.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, making it a valuable intermediate. The amino group is a primary nucleophile and can be readily diazotized, while the sulfonic acid group enhances water solubility and can act as a directing group or be chemically modified.

Intermediate for Azo Dyes

The most prominent application is in the synthesis of azo dyes. The primary aromatic amine can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a potent electrophile that can react with electron-rich coupling partners (like phenols or anilines) to form brightly colored azo compounds. The sulfonic acid group is crucial in this context as it imparts water solubility to the final dye, a necessary property for textile applications.

Building Block in Pharmaceutical Synthesis

In drug development, compounds with sulfonic acid or sulfonamide moieties are common. While direct applications of this specific molecule in marketed drugs are not widely documented, its structure represents a key fragment. For instance, the related compound 5-Amino-2-Methylbenzenesulfonamide is an intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[5] This highlights the potential of benzenesulfonic acid derivatives as foundational scaffolds for creating targeted therapeutics. The amino group provides a handle for building out molecular complexity, while the sulfonic acid can be converted to a sulfonamide, a common pharmacophore.

Caption: Role as a versatile chemical intermediate.

Experimental Protocol: Synthesis of an Azo Dye (H-Acid Coupling)

To illustrate its practical utility, this section details a representative protocol for the synthesis of a simple water-soluble azo dye. This procedure is self-validating; a successful reaction is indicated by a distinct color change.

Objective: To synthesize an azo dye by diazotizing this compound and coupling it with H-acid (8-amino-1-naphthol-3,6-disulfonic acid).

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

H-acid (8-amino-1-naphthol-3,6-disulfonic acid)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

Workflow:

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Procedure:

-

Diazotization:

-

In a 250 mL beaker, suspend 0.05 mol of this compound in 100 mL of water.

-

Slowly add 15 mL of concentrated HCl while stirring. A fine suspension should form.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve 0.052 mol of sodium nitrite in 20 mL of water and cool it.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C.

-

Causality Check: Maintaining low temperature is critical because diazonium salts are unstable and can decompose at higher temperatures.

-

After the addition is complete, stir for another 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

-

Coupling:

-

In a separate 500 mL beaker, dissolve 0.05 mol of H-acid in 150 mL of water containing 0.15 mol of sodium carbonate. This creates an alkaline solution of the coupling component.

-

Causality Check: The coupling reaction is pH-dependent. Alkaline conditions are required to activate the naphthol ring system of the H-acid for electrophilic attack by the diazonium salt.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the H-acid solution with vigorous stirring.

-

A deep color (typically red or violet) should form immediately.

-

Maintain the pH of the mixture between 8 and 9 by adding more sodium carbonate solution if necessary.

-

-

Isolation:

-

Continue stirring the reaction mixture in the cold for 1-2 hours to ensure the reaction goes to completion.

-

Precipitate the dye from the solution by adding solid sodium chloride in portions until the dye separates as a solid ('salting out').

-

Collect the dye by vacuum filtration, wash it with a saturated NaCl solution, and dry it in an oven at a moderate temperature.

-

Safety and Handling

This compound is a corrosive chemical that requires careful handling to prevent injury.[3] Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information:

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][4] |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a P3 (EN 143) respirator cartridge or equivalent.

-

-

Handling: Avoid creating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

References

-

This compound. Oakwood Chemical. [Link]

-

Benzenesulfonic acid, 5-amino-2-methoxy-. PubChem, National Center for Biotechnology Information. [Link]

-

Exploring 5-Amino-2-Methylbenzenesulfonamide: A Key Intermediate in Pharmaceutical Innovation. Geshem. [Link]

Sources

5-Amino-2-methoxybenzenesulfonic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2-methoxybenzenesulfonic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound (CAS No. 6470-17-3). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from authoritative sources. It details the compound's structural and physicochemical characteristics, presents its spectroscopic profile, and outlines robust experimental protocols for property verification. Furthermore, it includes essential safety, handling, and storage information to ensure proper laboratory practice. The guide is structured to deliver not just data, but also the underlying scientific rationale for its determination and application.

Compound Identification and Overview

This compound is an organic compound that serves as a vital intermediate in the synthesis of various dyes, including acid, reactive, and direct dyes.[1][2] Its molecular structure incorporates three key functional groups—an amino group, a methoxy group, and a sulfonic acid group—attached to a benzene ring, which dictates its chemical reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

EC Number: 229-291-4[3]

-

Synonyms: p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid, 4-Aminoanisole-2-sulfonic Acid[3][4]

Caption: General workflow for the physical and spectroscopic characterization of an organic compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical substance. This compound is classified as a corrosive substance.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. * Respiratory Protection: Use a P3 (EN 143) respirator cartridge if dust is generated. Ensure work is conducted in a well-ventilated area or fume hood. [6][7]

-

-

Handling & Storage:

References

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-methoxybenzenesulfonic acid. PubChem. Retrieved from [Link]

-

Králová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 1234-1246. Retrieved from [Link]

- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Ma, X. J., et al. (2016). 5-Amino-2-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

-

TradeIndia. (n.d.). 2 Amino 5 Methoxy Benzene Sulfonic Acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2 Amino 5 Methoxy Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad [worldensure.in]

- 3. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. combi-blocks.com [combi-blocks.com]

5-Amino-2-methoxybenzenesulfonic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-methoxybenzenesulfonic acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its molecular structure, spectroscopic signature, synthesis, and applications, grounding all claims in authoritative sources.

Introduction: A Versatile Aromatic Building Block

This compound (CAS No: 6470-17-3) is a polysubstituted aromatic compound featuring three key functional groups: an amine (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H).[1] This unique combination of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses. While its most prominent application lies in the production of azo dyes, its structural motifs are also of interest in the broader field of medicinal chemistry.[2][3] This document serves to elucidate the core chemical principles of this molecule, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The arrangement of the functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and physical characteristics. The methoxy group is positioned at C2, the amino group at C5, and the sulfonic acid group at C1.

Systematic Nomenclature and Identifiers

For clarity and cross-referencing, the various identifiers for this compound are summarized below.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 6470-17-3 | [1] |

| Molecular Formula | C₇H₉NO₄S | [5] |

| Molecular Weight | 203.22 g/mol | [1] |

| Synonyms | p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid, 4-Aminoanisole-2-sulfonic acid | [1][4] |

| InChI Key | JXZGTFLJFKLVAX-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(N)cc1S(O)(=O)=O | [1] |

Analysis of Structural and Electronic Effects

The molecule's reactivity is a direct consequence of the interplay between its substituents.

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[6] The lone pairs on the nitrogen and oxygen atoms participate in the π-system, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to them.

-

Sulfonic Acid (-SO₃H) Group: This is a strong electron-withdrawing and deactivating group. It is a meta-director for electrophilic aromatic substitution.[7] Under the strongly acidic conditions often used for sulfonation, the amino group exists in its protonated form (-NH₃⁺), which is also a deactivating, meta-directing group.[8]

This combination of competing electronic effects is crucial during its synthesis. The sulfonation of p-anisidine (4-methoxyaniline) leads to the introduction of the -SO₃H group at the position ortho to the methoxy group and meta to the amino group, a logical outcome of these directing effects.[8]

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 314-318 °C (lit.) | [1] |

| Appearance | White to off-white crystalline solid | [9] |

| LogP | 2.186 | [9] |

Synthesis and Reactivity

The most direct industrial synthesis involves the sulfonation of p-anisidine.[9] The reaction must be carefully controlled to achieve the desired isomer.

Proposed Synthetic Workflow

The synthesis can be achieved by reacting p-anisidine with sulfuric acid and amidosulfonic acid at elevated temperatures, a method adapted from patent literature for a related isomer.[10]

Experimental Protocol: Synthesis

Disclaimer: This protocol is adapted from literature and should only be performed by qualified personnel with appropriate safety measures in place.

-

Formation of Sulfate Salt: In a suitable reaction vessel equipped with mechanical stirring and a temperature probe, slowly add 0.6-0.9 molar equivalents of 95-100% sulfuric acid to 1.0 molar equivalent of p-anisidine. Control the addition rate to manage the exothermic reaction. This forms a mixture of anisidine sulfate and bisulfate salts.[10]

-

Sulfonation: Add 1.0 to 2.0 molar equivalents of amidosulfonic acid to the mixture.

-

Heating: Heat the reaction mixture to 160-200°C. The mixture will bake into a solid mass. Maintain this temperature for several hours until the reaction is complete (monitored by a suitable method like HPLC).[10]

-

Work-up and Purification: Cool the reaction mass to room temperature. The solid product consists of the target molecule, ammonium sulfate, and other byproducts.[10]

-

Grind the solid mass into a powder.

-

Purify the product by leaching with water or dilute mineral acid to remove inorganic salts and unreacted starting material.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure. While a complete experimental dataset is not publicly available, we can predict the key spectral features based on known data for its functional groups and isomers.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following are predicted chemical shifts (in ppm) in a suitable solvent like DMSO-d₆.

¹H NMR:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.5 | d | 1H | Ar-H (ortho to -SO₃H) | Deshielded by the adjacent electron-withdrawing sulfonic acid group. |

| ~6.8 | dd | 1H | Ar-H (ortho to -NH₂) | Shielded by the electron-donating amino group. |

| ~6.7 | d | 1H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |

| ~5.0 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

| ~3.8 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group.[12] |

¹³C NMR:

| Chemical Shift (δ) | Assignment | Rationale |

|---|---|---|

| ~150 | C-OCH₃ | Aromatic carbon attached to the electron-donating oxygen. |

| ~145 | C-NH₂ | Aromatic carbon attached to the nitrogen. |

| ~135 | C-SO₃H | Aromatic carbon attached to the sulfonic acid group. |

| ~120 | Ar-CH | Aromatic CH. |

| ~115 | Ar-CH | Aromatic CH. |

| ~110 | Ar-CH | Aromatic CH. |

| ~56 | -OCH₃ | Carbon of the methoxy group.[12] |

Infrared (IR) Spectroscopy

Based on available data from PubChem, the IR spectrum would show characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3300 | N-H stretching (amine) |

| 3000-2500 | O-H stretching (broad, sulfonic acid) |

| 1620-1580 | N-H bending (amine) & C=C aromatic stretching |

| 1250-1200 | Asymmetric S=O stretching (sulfonic acid) |

| 1050-1000 | Symmetric S=O stretching (sulfonic acid) |

| 1260-1230 | Asymmetric C-O-C stretching (aryl ether) |

| 1040-1010 | Symmetric C-O-C stretching (aryl ether) |

Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak corresponding to its molecular weight.[4]

-

Molecular Ion [M]⁺: m/z = 203

General Protocol for Spectroscopic Analysis

Sources

- 1. 5-氨基-2-甲氧基苯磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Page loading... [wap.guidechem.com]

- 10. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]

- 11. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Solubility of 5-Amino-2-methoxybenzenesulfonic Acid

This guide provides an in-depth exploration of the solubility characteristics of 5-Amino-2-methoxybenzenesulfonic acid (CAS 6470-17-3), a key intermediate in the synthesis of various fine chemicals and dyes.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers, scientists, and drug development professionals with a robust theoretical framework and practical experimental protocols to determine its solubility profile. By understanding the underlying chemical principles and employing rigorous methodologies, users of this guide will be empowered to generate reliable solubility data tailored to their specific applications.

Introduction to this compound

This compound, also known as p-Anisidine-3-sulfonic acid, is an aromatic organic compound with the chemical formula C₇H₉NO₄S.[1][3] Its molecular structure incorporates an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H) attached to a benzene ring. This combination of functional groups imparts amphoteric properties to the molecule, influencing its physical and chemical behavior, particularly its solubility. The compound has a molecular weight of 203.22 g/mol and a melting point typically observed between 314-318 °C.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6470-17-3 | [1][3] |

| Molecular Formula | C₇H₉NO₄S | [1][3] |

| Molecular Weight | 203.22 g/mol | [1][3][5] |

| Melting Point | 314-318 °C | [3][4] |

| Appearance | Crystalline solid | [6] |

| Synonyms | p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid | [3][5] |

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The presence of both polar (sulfonic acid and amino groups) and non-polar (benzene ring and methoxy group) moieties suggests that its solubility will be highly dependent on the nature of the solvent.

Influence of Solvent Polarity

The principle of "like dissolves like" is central to predicting the solubility of this compound. The highly polar sulfonic acid group can engage in strong hydrogen bonding and ion-dipole interactions with polar solvents like water. Conversely, the aromatic ring and the methoxy group contribute to its non-polar character, suggesting some solubility in less polar organic solvents. It is anticipated that this compound will exhibit good solubility in polar protic solvents such as water and lower alcohols (methanol, ethanol), and limited solubility in non-polar solvents like hexane or toluene. The solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also expected to be significant due to their ability to form strong dipole-dipole interactions.

Effect of Temperature

The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified by the van't Hoff equation. For this compound, it is reasonable to hypothesize that its solubility in most solvents will increase as the temperature is raised. However, the extent of this increase will be specific to each solvent system and should be determined experimentally.

The Critical Role of pH

The amphoteric nature of this compound, arising from the acidic sulfonic acid group and the basic amino group, means its aqueous solubility is profoundly influenced by pH.[7][8][9][10] The molecule can exist in different ionic forms depending on the pH of the solution:

-

In strongly acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), and the sulfonic acid group will be in its acidic form (-SO₃H). The molecule will carry a net positive charge.

-

At the isoelectric point (pI): The molecule will exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated sulfonic acid group (-SO₃⁻). At this pH, the net charge is zero, and the solubility is typically at its minimum.

-

In strongly basic solutions (high pH): The amino group will be in its neutral form (-NH₂), and the sulfonic acid group will be deprotonated (-SO₃⁻). The molecule will carry a net negative charge.

The increased charge at pH values above and below the isoelectric point enhances the interaction with polar water molecules, leading to a significant increase in solubility.

Figure 1: pH-dependent speciation and its impact on the aqueous solubility of this compound.

Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of this compound.

Protocol 1: Gravimetric Determination of Solubility in Various Solvents

This protocol outlines the equilibrium solubility determination method, which is a reliable technique for measuring the solubility of a solid compound in a liquid solvent.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. The filtration step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Self-Validation:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Analyze the solid residue after the experiment by a suitable method (e.g., melting point or HPLC) to confirm that no degradation or polymorphism has occurred during the equilibration period.

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Protocol 2: Investigation of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

-

Same as in Protocol 3.1, with the addition of:

-

Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)

-

pH meter

Procedure:

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.

-

Solubility Determination: Follow the steps outlined in Protocol 3.1, using the prepared buffer solutions as the solvents.

-

pH Measurement: After equilibration, measure the final pH of each saturated solution to account for any potential shifts.

-

Data Analysis: Plot the determined solubility values against the final measured pH to generate a pH-solubility profile.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison and analysis.

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) ± SD (n=3) |

| Water | 25 | Experimental Data |

| 37 | Experimental Data | |

| 50 | Experimental Data | |

| Ethanol | 25 | Experimental Data |

| 37 | Experimental Data | |

| 50 | Experimental Data | |

| Methanol | 25 | Experimental Data |

| 37 | Experimental Data | |

| 50 | Experimental Data | |

| DMSO | 25 | Experimental Data |

| 37 | Experimental Data | |

| 50 | Experimental Data |

Conclusion

References

-

Megha International. (n.d.). Dyes Intermediate. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

LookChem. (n.d.). p-ANISIDINE. Retrieved from [Link]

-

ResearchGate. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Color: P-Anisidine-3-Sulfonic Acid in Dye Formulation. Retrieved from [Link]

- Google Patents. (n.d.). US4808342A - Production of sulfonated amines.

-

Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

-

PubMed. (1985). Determination of unsulfonated aromatic amines in FD&C Yellow No. 6 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

- Google Patents. (n.d.). US1961196A - Sulphonation of aromatic amines.

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2007). Solubilities of amino acids in water at various pH values under 298.15 K. Retrieved from [Link]

-

National Institutes of Health. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-AMINO-2-METHOXYBENZENEMETHANOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-氨基-2-甲氧基苯磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dyes Intermediate Manufacturer,Dyes Intermediate Supplier,Exporter [meghadyes.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to p-Anisidine-3-sulfonic Acid: Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth analysis of p-Anisidine-3-sulfonic acid (CAS No: 13244-33-2), a pivotal organic intermediate in the chemical industry. With the molecular formula C₇H₉NO₄S, this compound is structurally characterized by a benzene ring substituted with methoxy, amine, and sulfonic acid functional groups.[1][2][3] Its primary industrial significance lies in its role as a precursor in the synthesis of a wide array of azo dyes and as a building block for certain pharmaceuticals, including sulfonamide-based drugs.[1][4] This document details its physicochemical properties, elucidates a standard industrial synthesis protocol with mechanistic insights, explores its key applications, and discusses essential safety and handling considerations.

Introduction and Significance

p-Anisidine-3-sulfonic acid, also known by its IUPAC name 2-amino-5-methoxybenzenesulfonic acid, is a synthetic aromatic sulfonic acid that does not occur naturally.[1][] Its development can be traced back to the early 20th century, coinciding with the expansion of synthetic dye chemistry.[1] The strategic arrangement of its functional groups—an electron-donating methoxy group, a diazotizable primary amine, and a water-solubilizing sulfonic acid group—makes it an exceptionally versatile and valuable intermediate.[4][6] Its principal application is in the manufacturing of acid, reactive, and direct dyes, where it serves as a diazo component to form the chromophoric azo linkage (-N=N-), which is responsible for color.[4][6]

Physicochemical Properties

The compound is typically a white to off-white or reddish crystalline solid at room temperature.[1][7] The presence of the sulfonic acid group imparts significant water solubility, a critical property for its application in aqueous dyeing processes.[4]

Chemical Structure

The molecular architecture is key to its reactivity and utility.

Caption: Chemical structure of p-Anisidine-3-sulfonic acid.

Data Summary

The fundamental properties of p-Anisidine-3-sulfonic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-methoxybenzenesulfonic acid | [][7][8] |

| Synonyms | 4-Aminoanisole-3-sulfonic acid, 4-Methoxyaniline-2-sulfonic acid | [2][8] |

| CAS Number | 13244-33-2 | [1][2][3][9] |

| Molecular Formula | C₇H₉NO₄S | [1][2][3] |

| Molecular Weight | 203.22 g/mol | [2][3] |

| Appearance | White to off-white / orange to red crystalline solid | [1][7] |

| Melting Point | 314-318 °C; >232 °C (decomposes) | [1][7][8] |

| Density | ~1.467 g/cm³ | [1][] |

Synthesis and Mechanism

The industrial production of p-Anisidine-3-sulfonic acid is a classic example of electrophilic aromatic substitution, specifically, the sulfonation of an activated aromatic ring.

Mechanistic Rationale

The synthesis begins with p-anisidine. The benzene ring of p-anisidine is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, which direct incoming electrophiles to the ortho and para positions. As the para position is already occupied by the methoxy group, substitution occurs at one of the ortho positions relative to the amino group. The reaction employs oleum (fuming sulfuric acid), which serves as a potent source of the electrophile, sulfur trioxide (SO₃). Temperature control is critical to ensure regioselectivity and prevent the formation of undesired isomers or disubstituted products.[10]

Industrial Synthesis Protocol

The following protocol is adapted from established industrial methods for the preparation of aminobenzenesulfonic acids.[10]

Step 1: Formation of Anilium Sulfate Salt

-

Fused p-anisidine (1.0 eq) is added dropwise to concentrated (100%) sulfuric acid (2.0 eq) over 30 minutes.

-

The temperature is maintained at 55-60°C.

-

Causality: This initial step protonates the basic amino group to form the anilinium salt. This deactivates the ring slightly and protects the amine from oxidation by the strong acid, but the ring remains sufficiently activated for sulfonation.

Step 2: Electrophilic Sulfonation

-

The resulting sulfuric acid solution is transferred to a reactor containing 66% oleum (a source of free SO₃) over 30 minutes.

-

The temperature is carefully controlled between 30-40°C using an ice bath.

-

Causality: Oleum provides a high concentration of SO₃, the active electrophile, which attacks the activated benzene ring. The controlled temperature prevents side reactions and ensures the desired monosulfonation.

Step 3: Reaction Monitoring and Completion

-

The mixture is stirred for an additional 30 minutes at 40°C.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material (p-anisidine) is no longer detectable (<0.1%).

-

Trustworthiness: This in-process control is a self-validating step, ensuring the reaction has proceeded to completion before quenching, which maximizes yield and purity.[10]

Step 4: Precipitation and Isolation

-

The reaction mixture is slowly poured into a large volume of an ice/water slurry.

-

The precipitated p-Anisidine-3-sulfonic acid is collected by suction filtration.

-

The filter cake is washed with additional ice-water to remove residual acid.

-

Causality: The product is significantly less soluble in cold, dilute aqueous acid than in concentrated sulfuric acid, causing it to precipitate out of the solution upon quenching.

Synthesis Workflow Diagram

Caption: Industrial synthesis workflow for p-Anisidine-3-sulfonic acid.

Key Applications in Industry

The utility of p-Anisidine-3-sulfonic acid stems directly from its multifunctional structure.

Azo Dye Intermediate

This is the compound's most significant application. It functions as a "diazo component" in the synthesis of numerous azo dyes.[4]

-

Mechanism: The primary amine group is converted into a highly reactive diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt then acts as an electrophile, coupling with an electron-rich "coupling component" (e.g., a naphthol derivative) to form the stable azo bridge (-N=N-).

-

Functionality: The sulfonic acid group ensures the final dye molecule is water-soluble, which is essential for application in textile dyeing. The methoxy group can modulate the final color of the dye.

-

Examples: It is a key intermediate for producing dyes such as Direct Red 8, Direct Red 224, Direct Red 243, and various reactive red dyes.[4][9]

Azo Dye Formation Pathway

Caption: General pathway for azo dye synthesis.

Pharmaceutical and Specialty Chemicals

p-Anisidine-3-sulfonic acid also serves as a precursor in the synthesis of more complex organic molecules.

-

Sulfa Drugs: It is used in the production of certain sulfonamide-based antibiotics. The core structure provides the necessary arylsulfonamide backbone that is a key pharmacophore in this class of drugs.[1]

-

Analytical Chemistry: The compound finds niche use as a reagent for the detection of certain metal ions and in the formulation of specialized pH indicators.[1]

Safety and Handling

While specific, comprehensive toxicological data for p-Anisidine-3-sulfonic acid is limited, a precautionary approach based on related compounds is warranted.

-

Acute Toxicity: One source reports a very high oral LD50 in rats of 10 g/kg, suggesting low acute toxicity.[3] This is likely due to the sulfonic acid group, which can alter absorption and metabolic pathways compared to its precursor.

-

Precursor Hazards: The starting material, p-anisidine, is considerably more hazardous. It is toxic and can be absorbed through the skin, causing methemoglobinemia—a condition that reduces the oxygen-carrying capacity of the blood.[11][12] It is also classified as an irritant to the skin, eyes, and respiratory tract.[11][12]

-

Handling Recommendations: Given the hazards of the parent amine, it is prudent to handle p-Anisidine-3-sulfonic acid with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Conclusion

p-Anisidine-3-sulfonic acid is a cornerstone intermediate for the synthetic dye industry and holds relevance in pharmaceutical manufacturing. Its value is derived from a molecular structure that is perfectly tailored for its role: a diazotizable amine for color formation, a sulfonic acid for solubility, and a methoxy group for color modulation. The synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high purity and yield, a testament to the precision required in industrial organic chemistry.

References

-

Para-Anisidine-3-Sulfonic Acid Bulk Manufacturer, CAS NO 13244-33-2 | Suze Chemical. [Link]

-

p-Anisidine-3-sulfonic acid - bancochemical. [Link]

-

The Chemistry Behind Color: P-Anisidine-3-Sulfonic Acid in Dye Formulation. [Link]

-

p-Anisidine-3-sulfonic acid CAS#: 13244-33-2; ChemWhat Code: 24952. [Link]

-

Mastering Azo Dye Synthesis with P-Anisidine-3-Sulfonic Acid. [Link]

- US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google P

-

p-ANISIDINE HAZARD SUMMARY - NJ.gov. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. p-Anisidine-3-sulfonic acid_bancochemical [bancochemical.com]

- 3. p-Anisidine-3-sulfonic acid | 13244-33-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Para-Anisidine-3-Sulfonic Acid Bulk Manufacturer, CAS NO 13244-33-2 | Suze Chemical [suzehg.com]

- 10. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

- 11. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. nj.gov [nj.gov]

5-Amino-2-methoxybenzenesulfonic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-Amino-2-methoxybenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 6470-17-3), also known as p-Anisidine-3-sulfonic acid, is an important organosulfur compound utilized in various organic synthesis applications.[1][2][3] Its molecular structure, featuring both an amine and a sulfonic acid group, makes it a versatile intermediate in the development of dyes and pharmaceuticals.[2] However, the inherent reactivity and hazard profile of this and similar sulfonic acid derivatives necessitate a thorough understanding of its properties to ensure safe handling in a laboratory setting.[2][4]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a culture of safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazard is its corrosive nature.[1][5][6] Aggregated GHS information indicates that it causes severe skin burns and eye damage.[1][5][6] This corrosivity is a key determinant in the selection of personal protective equipment and the design of handling procedures.

Table 1: GHS Classification Summary for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[1][5][6] | |

| Serious Eye Damage | 1 | (Same as above) | Danger | H314: Causes severe skin burns and eye damage.[1][5] |

Source: Aggregated data from multiple suppliers and chemical databases.[1][5][6]

The H314 hazard statement is critical; it signifies that the substance is not merely an irritant but can cause irreversible tissue damage upon contact. This necessitates the stringent engineering controls and personal protective equipment detailed in the following sections.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.

Caption: Hierarchy of Controls for Safe Handling.

2.1 Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of dust or aerosols. The acidic and corrosive nature of the compound warrants this level of containment.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[9][10]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[10][11] Their proximity is critical for immediate decontamination in case of accidental contact.

2.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][12] Due to the severe corrosive hazard, a face shield worn over safety goggles is mandatory when handling larger quantities or when there is a significant risk of splashing.[1][13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.

-

Lab Coat/Protective Clothing: A full-length laboratory coat, buttoned completely, is required.[7] For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.[8]

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[12] However, if engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used by trained personnel.[7][14]

Safe Handling and Storage Procedures

Adherence to standardized protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

3.1 Protocol for Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and prevent contamination.

-

Preparation:

-

Don all required PPE (face shield, goggles, lab coat, gloves).

-

Designate a specific area within the chemical fume hood for weighing.

-

Place an anti-static weighing dish on the analytical balance.

-

-

Handling the Solid:

-

Retrieve the stock container from its designated storage location.

-

Open the container slowly inside the fume hood to avoid creating airborne dust.

-

Use a clean, non-metallic spatula to carefully transfer the desired amount of the solid to the weighing dish. The use of metal spatulas should be avoided with corrosive substances.[8]

-

Close the stock container tightly immediately after use.

-

-

Dissolution:

-

Carefully add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the dry powder on the balance.

-

If dissolving in water or other protic solvents, be aware that an exothermic reaction may occur. Add the solid slowly to the solvent while stirring.

-

-

Cleanup:

-

Wipe down the spatula and the weighing area inside the fume hood with a damp cloth or towel to collect any residual dust.

-

Dispose of the weighing dish and cleaning materials as solid chemical waste.

-

Wash hands thoroughly after the procedure is complete, even after removing gloves.

-

3.2 Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10][12]

-

Location: Store in a designated corrosives or acid safety cabinet.[8]

-

Incompatibilities: Segregate from strong bases, oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][12][14] Storing incompatible chemicals together can lead to dangerous reactions.

Emergency Procedures

A rapid and informed response is critical in any chemical emergency.

4.1 First Aid Measures

The immediate priority is to remove the individual from the source of contamination and flush the affected area.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Take off immediately all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[12] If skin irritation or burns occur, seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air.[10][15] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

4.2 Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or water spray.[12][16]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[10][12][17]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10][12]

4.3 Accidental Release Measures

A prompt and systematic approach is required to contain and clean up spills safely.

Caption: Workflow for Responding to an Accidental Spill.

-

Personal Precautions: Ensure adequate ventilation and wear full PPE.[9][12] Avoid breathing dust.[9][10]

-

Containment & Cleanup: For a small solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[10][12][14] Avoid actions that generate dust.[9][12] Do not let the product enter drains.[9] The area can then be decontaminated.

-

Environmental Precautions: Prevent the material from contaminating soil or entering surface water systems.[12]

Toxicological and Stability Profile

5.1 Toxicological Information

-

Acute Toxicity: The toxicological properties have not been fully investigated.[10] However, due to its corrosive nature, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[14]

-

Carcinogenicity: There is no information available to indicate that this substance is a carcinogen by IARC, NTP, or OSHA.[10]

-

Mutagenic Effects: No information available.[12]

5.2 Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[10]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.[10]

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[12]

-

Incompatible Materials: Strong bases, and strong oxidizing agents.[10][12]

Waste Disposal

All waste materials, including the chemical itself, contaminated PPE, and cleanup materials, must be disposed of in accordance with federal, state, and local environmental regulations.[10] Waste should be collected in a properly labeled, sealed container and handled by a licensed professional waste disposal service. Do not empty into drains.[10]

References

- Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Amino-2-methylbenzenesulfonic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80945, Benzenesulfonic acid, 5-amino-2-methoxy-. PubChem. Retrieved from [Link]

- CymitQuimica. (2025, December 21). Safety Data Sheet: 2-AMINO-5-METHOXYBENZENESULFONIC ACID.

- Fisher Scientific. (2021, December 25). Safety Data Sheet: 2-Amino-5-methoxybenzenesulfonic acid.

- FUJIFILM Wako Chemicals. (2023, January 26). Safety Data Sheet: 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid Standard.

- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide.

- Fisher Scientific. (2013, October 15). Safety Data Sheet: 2-Amino-5-methoxybenzonitrile.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83260, 2-Amino-5-methoxybenzenesulfonic acid. PubChem. Retrieved from [Link]

- University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Sulfuric Acid. Retrieved from UCSC Environmental Health & Safety website.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid. Retrieved from Thermo Fisher Scientific SDS portal.

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

- Fisher Scientific. (2023, August 23). Safety Data Sheet: 8-Chloronaphthalene-1-sulfonic acid.

- New India Detergents Ltd. (n.d.). LAB Sulphonic Acid MSDS.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89601, 2-Methoxy-5-sulfamoylbenzoic acid. PubChem. Retrieved from [Link]

Sources

- 1. 5-氨基-2-甲氧基苯磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. capitalresin.com [capitalresin.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.dk [fishersci.dk]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. 2.imimg.com [2.imimg.com]

- 14. 2-Amino-5-methoxy-benzenesulfonic acid(13244-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. fishersci.com [fishersci.com]

- 17. combi-blocks.com [combi-blocks.com]

A Comprehensive Guide to the Identification of 5-Amino-2-methoxybenzenesulfonic acid

An Essential Reference for Researchers and Chemical Professionals

In the complex landscape of chemical research and drug development, the precise and unambiguous identification of a chemical entity is paramount. This technical guide serves as a definitive resource for understanding the nomenclature, identifiers, and structural properties of 5-Amino-2-methoxybenzenesulfonic acid, a compound of interest in various chemical synthesis and application domains. Accurate identification underpins the reproducibility of experimental results, ensures safety in handling, and maintains integrity across the supply chain.

Section 1: Core Chemical Identity

This compound is an organic compound characterized by a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. Its unique structure gives rise to specific chemical properties and reactivities that are leveraged in specialized applications.

Key Identifiers

For the purpose of global harmonization in chemical databases, regulatory submissions, and procurement, a set of unique identifiers is assigned to each chemical substance. The primary identifiers for this compound are consolidated below.

| Identifier Type | Value | Source |

| CAS Number | 6470-17-3 | Chemical Abstracts Service[1][2][3] |

| EC Number | 229-291-4 | European Community[1] |

| PubChem CID | 80945 | National Center for Biotechnology Information[1] |

| UNII | P7XY8YG2WB | FDA Global Substance Registration System (GSRS)[1] |

| DSSTox Substance ID | DTXSID1064376 | U.S. Environmental Protection Agency (EPA)[1] |

Structural and Molecular Data

The molecular structure dictates the compound's physical and chemical behavior. Machine-readable formats are crucial for cheminformatics and computational analysis.

| Property | Value | Source |

| Molecular Formula | C7H9NO4S | PubChem[1][2][3] |

| Molecular Weight | 203.22 g/mol | PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)O | PubChem[1] |

| InChI | InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | PubChem[1] |

| InChIKey | JXZGTFLJFKLVAX-UHFFFAOYSA-N | PubChem[1] |

Section 2: Nomenclature and Synonymity

The existence of multiple naming conventions and historical or commercial names for a single compound can be a significant source of ambiguity. This section provides a comprehensive list of synonyms to facilitate robust literature searches and clear communication.

While the International Union of Pure and Applied Chemistry (IUPAC) name, this compound, is the formally accepted systematic name, numerous other terms are used in publications and commercial listings[1]. Understanding these synonyms is critical for any professional working with this molecule.

Comprehensive Synonym List

The following table details the extensive list of synonyms associated with this compound, reflecting its various naming conventions based on different substitution patterns and historical usage.

| Synonym | Notes |

| p-Anisidine-3-sulfonic acid | Common trivial name[1][2][3] |

| 6-Methoxymetanilic acid | Based on metanilic acid scaffold[1][2] |

| 4-Methoxyaniline-3-sulfonic Acid | Alternative numbering based on aniline[1][2] |

| 3-Amino-6-methoxybenzenesulfonic Acid | Alternative numbering[1] |

| 4-Aminoanisole-2-sulfonic Acid | Based on anisole scaffold[1] |

| p-Anisidine-2-sulfonic Acid | Potential ambiguity, less common[1] |

| Benzenesulfonic acid, 5-amino-2-methoxy- | CAS Index Name[1][2] |

| 5-Amino-2-methoxybenzenesulphonic acid | Common spelling variant[1] |

| NSC 7546 | National Cancer Institute Identifier[1][2] |

Section 3: Physicochemical and Safety Profile

A summary of the key physicochemical properties provides essential information for laboratory handling, experimental design, and safety protocols.

Physical Properties

| Property | Value | Source |

| Melting Point | 314-318 °C (lit.) | Echemi, Sigma-Aldrich[2] |

| Assay | ≥97% | Sigma-Aldrich |

Hazard and Safety Information

This compound is classified as a hazardous substance and requires appropriate handling precautions.

| Hazard Class | GHS Classification | Precautionary Codes |

| Skin Corrosion/Irritation | Skin Corr. 1B, H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338, P310 |

Data aggregated from ECHA C&L Inventory notifications. Users should consult the full Safety Data Sheet (SDS) before handling.[1][2]

Section 4: The Critical Role of Identifiers in the Research & Development Workflow

The accurate use of chemical identifiers is not merely an academic exercise; it is the bedrock of a self-validating system that ensures traceability and integrity from discovery to application. In a drug development context, a mistake in identification can lead to catastrophic failures, including loss of time, resources, and potential safety risks.

The workflow diagram below illustrates how different identifiers for this compound are employed at various stages of the R&D pipeline. The CAS number may be used for regulatory tracking, the PubChem CID for literature and bioactivity screening, and the InChIKey for unambiguous database linking, while commercial suppliers might use a synonym like "p-Anisidine-3-sulfonic acid."

Caption: Identifier workflow in R&D.

This systematic use of identifiers ensures that the exact chemical entity conceived in the discovery phase is the same one procured, synthesized, and submitted for regulatory review, creating a closed-loop, verifiable process.

References

-

PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical and Practical Properties of 5-Amino-2-methoxybenzenesulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Amino-2-methoxybenzenesulfonic acid (CAS No. 6470-17-3) is a substituted aromatic sulfonic acid of significant interest in synthetic organic chemistry. Possessing amino, methoxy, and sulfonic acid functional groups, it serves as a versatile intermediate, particularly in the production of complex azo dyes and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core molecular profile, spectroscopic characteristics, theoretical properties, chemical reactivity, and practical applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with actionable protocols to facilitate its effective use in a laboratory setting.

Section 1: Core Molecular Profile

A thorough understanding of a compound begins with its fundamental structure and physicochemical properties. This compound is a multifunctional molecule, and its properties are a direct consequence of the interplay between its electron-donating amino and methoxy groups and the strongly electron-withdrawing and acidic sulfonic acid group.

Molecular Structure

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Compound Identifiers and Physicochemical Properties

Precise identification and knowledge of physical properties are critical for experimental design and safety.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6470-17-3 | [2][3] |

| Molecular Formula | C₇H₉NO₄S | [1][2] |

| Molecular Weight | 203.22 g/mol | [1][2][3] |

| Appearance | Solid (form varies) | [4] |

| Melting Point | 314-318 °C (decomposes) | [3][5] |

| Solubility | Soluble in water | [6] |

Section 2: Spectroscopic & Analytical Characterization

Rationale: Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical substance. Each technique provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation, allowing for unambiguous structural confirmation.

| Technique | Expected Signature |

| ¹H NMR | Signals corresponding to aromatic protons, with splitting patterns influenced by their substitution. A singlet for the methoxy (-OCH₃) protons and a broad signal for the amino (-NH₂) protons are expected. |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with chemical shifts indicating their electronic environment (e.g., aromatic C-O, C-N, C-S, and the methoxy methyl carbon). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group, ~3300-3500 cm⁻¹), S=O stretching (sulfonic acid, ~1030-1060 cm⁻¹ and ~1170-1200 cm⁻¹), and C-O stretching (methoxy group, ~1250 cm⁻¹). |

| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 204.03 or [M-H]⁻ at m/z 202.01. Key fragmentation patterns would likely involve the loss of SO₃ or CH₃.[1] |

Section 3: Theoretical Properties & Reactivity Profile

Rationale: Theoretical properties provide predictive insights into a molecule's behavior. The pKa informs its acid-base chemistry and solubility at different pH values, while the reactivity profile, governed by its functional groups, determines its utility in chemical synthesis.

-

Acidity and Basicity (pKa): The molecule is amphoteric. The sulfonic acid group (-SO₃H) is strongly acidic, with a pKa typically below 1, ensuring it is deprotonated (as -SO₃⁻) in most aqueous conditions. The aromatic amino group (-NH₂) is weakly basic, with a pKa around 3-4. This dual nature is critical for its behavior in solution and its role in reactions like diazotization.

-

Lipophilicity (LogP): The calculated XLogP3 is -0.4.[1] The negative value indicates high hydrophilicity. This is dominated by the ionic character of the sulfonic acid group, making the compound highly soluble in polar solvents like water and largely insoluble in nonpolar organic solvents.

-

Key Chemical Transformation: Diazotization-Coupling: The primary amino group makes this compound an excellent diazo component. In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid), the amine is converted into a highly reactive diazonium salt. This salt can then be coupled with an electron-rich aromatic compound (the coupling component) to form an azo compound, which is the basis for many vibrant dyes.

Caption: Generalized workflow for azo dye synthesis.

Section 4: Applications in Chemical Synthesis

The unique combination of functional groups makes this compound a valuable building block.

-

Intermediate in Azo Dye Synthesis: This is its most prominent application. As a diazo component, it is used to create a wide range of acid dyes, mordant dyes, and reactive dyes. The methoxy group acts as an auxochrome, helping to modify the color of the final dye, while the sulfonic acid group confers water solubility, which is essential for textile dyeing processes.

-

Pharmaceutical and Agrochemical Scaffolding: While not an active pharmaceutical ingredient itself, its structure contains motifs common in drug design. The substituted aniline core can be a precursor for synthesizing compounds with potential biological activity. The sulfonic acid or its derivative, sulfonamide, is a key functional group in many sulfa drugs.

Section 5: Standardized Protocol for HPLC Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic intermediates. The following protocol provides a reliable, self-validating method where purity is determined by the relative area of the main peak.

Objective: To determine the purity of a this compound sample.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

-

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 70% 20 mM Potassium Phosphate buffer (pH 3.0) and 30% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-